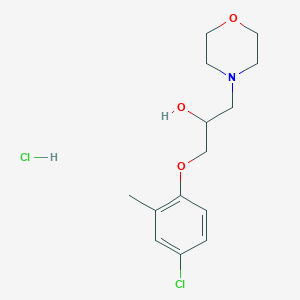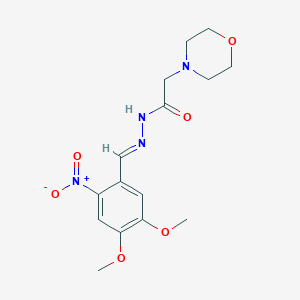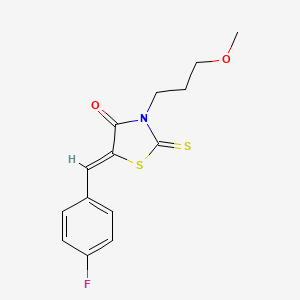
1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride
描述
1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes.
科学研究应用
1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 118,551 is primarily used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. It is commonly used as a tool to selectively block beta-2 adrenergic receptors in animal models to investigate their role in processes such as bronchodilation, glucose metabolism, and cardiac function. It has also been used in studies investigating the role of beta-2 adrenergic receptors in the central nervous system, including their potential role in anxiety and depression.
作用机制
1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 118,551 acts as a selective antagonist of beta-2 adrenergic receptors. It binds to these receptors and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a reduction in the activation of downstream signaling pathways that are normally activated by beta-2 adrenergic receptor activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 118,551 depend on the specific physiological process being studied. In general, blocking beta-2 adrenergic receptors with this compound 118,551 can result in a reduction in bronchodilation, an increase in insulin resistance, and a decrease in heart rate and contractility. It has also been shown to have effects on the central nervous system, including a potential role in anxiety and depression.
实验室实验的优点和局限性
1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 118,551 is a useful tool for studying the role of beta-2 adrenergic receptors in various physiological processes. Its selectivity for beta-2 adrenergic receptors allows for specific investigation of their role in these processes, without interfering with other adrenergic receptors. However, it is important to note that the effects of this compound 118,551 may vary depending on the specific animal model and experimental conditions used. Additionally, its use in human studies is limited by its potential side effects and the need for careful dosing.
未来方向
There are several potential future directions for research on 1-(4-chloro-2-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride 118,551. One area of interest is the role of beta-2 adrenergic receptors in the central nervous system, including their potential role in anxiety and depression. Additionally, there is interest in investigating the potential therapeutic uses of beta-2 adrenergic receptor antagonists in conditions such as asthma and chronic obstructive pulmonary disease. Finally, there is ongoing research investigating the potential use of this compound 118,551 as a tool for studying the role of beta-2 adrenergic receptors in various physiological processes, including glucose metabolism and cardiac function.
属性
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3.ClH/c1-11-8-12(15)2-3-14(11)19-10-13(17)9-16-4-6-18-7-5-16;/h2-3,8,13,17H,4-7,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDKLVHTLDXESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CN2CCOCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3895597.png)
![3-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1-methylquinolin-2(1H)-one](/img/structure/B3895600.png)
![6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B3895607.png)

![N-{[5-(1-naphthyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3895620.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B3895626.png)
![2-[5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3895636.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)ethyl]glycinamide](/img/structure/B3895647.png)
![{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3895648.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895668.png)
![3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B3895677.png)
![N-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3895682.png)
![3-benzyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895686.png)